6-fluoro-1H-1,3-benzodiazole-4-carboxamide - 1804058-82-9

6-fluoro-1H-1,3-benzodiazole-4-carboxamide

Catalog Number: EVT-2939638
CAS Number: 1804058-82-9
Molecular Formula: C8H6FN3O
Molecular Weight: 179.154
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although a specific synthesis method for 6-Fluoro-1H-benzimidazole-4-carboxamide is not available, analogous benzimidazole-4-carboxamide derivatives are frequently synthesized through various strategies [, , , , ]. A plausible approach for 6-Fluoro-1H-benzimidazole-4-carboxamide could involve the following:

Molecular Structure Analysis

While the exact molecular structure of 6-Fluoro-1H-benzimidazole-4-carboxamide hasn't been experimentally determined, it can be predicted based on related benzimidazole-4-carboxamide analogs [, , ]. Key structural features would include:

Mechanism of Action

While the precise mechanism of action for 6-Fluoro-1H-benzimidazole-4-carboxamide remains unexplored, insights can be drawn from its structural analogs [, , , , ]. Benzimidazole-4-carboxamides have demonstrated potent inhibitory activity against Poly (ADP-ribose) Polymerase-1 (PARP-1) [, , ]. This enzyme plays a crucial role in DNA repair mechanisms; its inhibition has shown promise in cancer therapy, particularly in combination with DNA-damaging agents.

Applications
  • Anticancer Research: Given the potential for PARP-1 inhibitory activity, 6-Fluoro-1H-benzimidazole-4-carboxamide could be investigated as a potential anticancer agent [, , , ]. Further studies are required to determine its efficacy, safety profile, and optimal therapeutic window.

  • Antimicrobial Studies: Some benzimidazole derivatives have displayed antimicrobial activity [, , , , ]. It would be worthwhile to explore whether 6-Fluoro-1H-benzimidazole-4-carboxamide exhibits similar properties against various bacterial or fungal strains.

  • Antiviral Research: Certain benzimidazole-4-carboxamide analogs have shown antiviral activity []. Investigating 6-Fluoro-1H-benzimidazole-4-carboxamide against different viruses could be a promising avenue.

  • Material Science: Due to its planar structure and potential for intermolecular interactions, 6-Fluoro-1H-benzimidazole-4-carboxamide might find applications in material science, particularly in the development of liquid crystals or organic semiconductors [].

(S)-2-(2-Fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (A-966492)

  • Compound Description: A highly potent poly(ADP-ribose) polymerase (PARP) inhibitor exhibiting single-digit nanomolar potency against the PARP-1 enzyme and in cellular assays. [] A-966492 displays good oral bioavailability, blood-brain barrier penetration, and promising in vivo efficacy in combination with other chemotherapeutic agents. []
  • Relevance: This compound shares the core structure of 6-fluoro-1H-benzimidazole-4-carboxamide with an additional 2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl) substituent at the 2-position of the benzimidazole ring. []

2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888)

  • Compound Description: A potent PARP inhibitor, currently in phase I clinical trials, displaying excellent potency against both PARP-1 and PARP-2 enzymes. [] ABT-888 demonstrates good aqueous solubility, oral bioavailability, and in vivo efficacy in combination with temozolomide or carboplatin. []
  • Relevance: Similar to A-966492, this compound is structurally related to 6-fluoro-1H-benzimidazole-4-carboxamide through the shared benzimidazole-4-carboxamide core, but with a 2-[(R)-2-methylpyrrolidin-2-yl] substituent at the 2-position. []

2-(1-(3-(4-Chloroxyphenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide

  • Compound Description: A potent PARP inhibitor exhibiting significant anticancer activity. [] This compound shows similar potency to veliparib against PARP-1 and PARP-2 with IC50 values around 4 nM. [] It also demonstrates promising in vitro cytotoxicity against MDA-MB-436 and CAPAN-1 cell lines. []
  • Relevance: This compound shares the 1H-benzo[d]imidazole-4-carboxamide core with 6-fluoro-1H-benzimidazole-4-carboxamide, differing by the presence of a 2-(1-(3-(4-chloroxyphenyl)-3-oxopropyl)pyrrolidine-3-yl) substituent at the 2-position. []

2-phenyl-benzimidazole-4-carboxamide derivatives

  • Compound Description: These derivatives utilize different saturated nitrogen-containing heterocycles as linker groups at the 2-phenyl substituent. [] Compound 6b within this series displayed comparable PARP-1 enzyme inhibitory activity to Veliparib and Olaparib. [] Compound 6m showed potent anti-proliferative activity against the BRCA-1 mutant MDA-MB-436 cell line. []
  • Relevance: These compounds share the benzimidazole-4-carboxamide core with 6-fluoro-1H-benzimidazole-4-carboxamide. [] They differ by the presence of a 2-phenyl substituent, highlighting the importance of substitutions at this position for PARP-1 inhibitory activity. []

2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives

  • Compound Description: These compounds explore modifications at the hydrophobic pocket of the PARP-1 binding site. [] Notably, compound 14p demonstrated potent PARP-1 inhibition, comparable to Olaparib. [] This series showcased the impact of introducing electronegative groups or halogens in the side chain for enhancing inhibitory activity. []
  • Relevance: Sharing the 1H-benzo[d]imidazole-4-carboxamide core with 6-fluoro-1H-benzimidazole-4-carboxamide, these compounds highlight the impact of specific substitutions at the 2-position for PARP-1 inhibition. []

2-Substituted 1H-Benzimidazole-4-Carboxamide Derivatives

  • Compound Description: This series investigates the anti-enterovirus activity of various 2-substituted 1H-benzimidazole-4-carboxamide derivatives. [, ] The studies focused on developing structure-activity relationships and building QSAR models to guide the design of potent inhibitors against enteroviruses, especially coxsackievirus B and A16. [, ]
  • Relevance: These compounds are structurally related to 6-fluoro-1H-benzimidazole-4-carboxamide through the common 1H-benzimidazole-4-carboxamide core. [, ] They explore various substituents at the 2-position, offering insights into structural features impacting antiviral activity against enteroviruses. [, ]

N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives

  • Compound Description: These derivatives exhibit antimicrobial and anticancer activities. [] Compounds 1d, 2d, 3s, 4b, and 4k displayed potent antibacterial activity against various bacterial strains, with 4k also demonstrating antifungal activity. [] These compounds exhibited strong anticancer activity against five tested cell lines and possessed favorable ADMET profiles. []
  • Relevance: These compounds are related to 6-fluoro-1H-benzimidazole-4-carboxamide through the shared benzimidazole core. [] The presence of chloro or nitro groups at the 6-position and various N-substitutions highlight the versatility of this scaffold for diverse biological activities. []

2-((5-(4-(5(6)fluoro-1H-benzo[d]imidazol-2-yl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-Derivatives

  • Compound Description: This series focuses on benzimidazole derivatives for antimicrobial therapy. []
  • Relevance: These compounds share the 1H-benzo[d]imidazole core with 6-fluoro-1H-benzimidazole-4-carboxamide. [] The specific substitutions and modifications in this series highlight the exploration of the benzimidazole scaffold for antimicrobial drug development. []

Properties

CAS Number

1804058-82-9

Product Name

6-fluoro-1H-1,3-benzodiazole-4-carboxamide

IUPAC Name

6-fluoro-1H-benzimidazole-4-carboxamide

Molecular Formula

C8H6FN3O

Molecular Weight

179.154

InChI

InChI=1S/C8H6FN3O/c9-4-1-5(8(10)13)7-6(2-4)11-3-12-7/h1-3H,(H2,10,13)(H,11,12)

InChI Key

IIZAOVDGJWFBPA-UHFFFAOYSA-N

SMILES

C1=C(C=C2C(=C1C(=O)N)N=CN2)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.